molecular formula C51H76N12O16S B130883 Sialokinin II CAS No. 152923-42-7

Sialokinin II

Cat. No. B130883
CAS RN: 152923-42-7
M. Wt: 1145.3 g/mol
InChI Key: DAASCSHCPGXAAM-FBCVKHONSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sialokinin II is a neuropeptide that is found in the salivary glands of the black-legged tick, Ixodes scapularis. It is a member of the kinin family of peptides and is known for its ability to induce salivation in ticks. Sialokinin II has also been found to have potential applications in scientific research due to its unique biochemical and physiological effects. In

Scientific Research Applications

Vasodilatory Properties and Tachykinin Functions

  • Sialokinin II as a Tachykinin : Sialokinin I and II, identified in the mosquito Aedes aegypti's saliva, are peptides with vasodilatory properties similar to mammalian tachykinin substance P. Both peptides show significant activity when assayed on guinea pig ileum, indicating their potential as vasodilators (Champagne & Ribeiro, 1994).

Gene Characterization and Expression

  • Characterization of Sialokinin I Gene : Research on the sialokinin I gene, encoding for the principal vasodilatory peptide in Aedes aegypti, revealed its expression as a preprosialokinin. It's expressed exclusively in female salivary glands, and the gene seems to be a single-copy gene, highlighting the specificity of its expression and potential applications in understanding mosquito saliva's role in vasodilation and vector-borne diseases (Beerntsen et al., 1999).

Enhancement of Virus Infection

  • Sialokinin and Virus Infection : Sialokinin in mosquito saliva has been shown to enhance virus infection by increasing blood vessel permeability. This facilitates the influx of virus-permissive cells, suggesting a crucial role of sialokinin in mosquito-borne virus transmission and its potential as a target for controlling such diseases (Lefteri et al., 2022).

Immunomodulatory Effects

  • Immunomodulatory Effects of Sialokinin : Sialokinin's role in shifting human immune responses towards intracellular pathogens has been studied, indicating its significant impact on human immune cell populations. This finding is crucial in understanding how mosquito saliva modulates the human immune system and its components' roles in arboviral infection (Clinton et al., 2023).

Enhancement of Arbovirus Infection

  • Sialokinin in Arbovirus Infection : Another study highlights how sialokinin enhances arbovirus infection through vascular permeability. It suggests the potential of therapeutic strategies targeting sialokinin to limit disease severity following infection with mosquito-borne viruses (Lefteri et al., 2021).

properties

CAS RN

152923-42-7

Product Name

Sialokinin II

Molecular Formula

C51H76N12O16S

Molecular Weight

1145.3 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C51H76N12O16S/c1-27(2)20-35(48(76)59-33(44(54)72)17-19-80-4)57-39(66)25-55-46(74)36(22-30-13-15-31(65)16-14-30)61-49(77)37(21-29-10-6-5-7-11-29)62-47(75)34(12-8-9-18-52)60-50(78)38(24-42(70)71)58-40(67)26-56-51(79)43(28(3)64)63-45(73)32(53)23-41(68)69/h5-7,10-11,13-16,27-28,32-38,43,64-65H,8-9,12,17-26,52-53H2,1-4H3,(H2,54,72)(H,55,74)(H,56,79)(H,57,66)(H,58,67)(H,59,76)(H,60,78)(H,61,77)(H,62,75)(H,63,73)(H,68,69)(H,70,71)/t28-,32+,33+,34+,35+,36+,37+,38+,43+/m1/s1

InChI Key

DAASCSHCPGXAAM-FBCVKHONSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(=O)O)N)O

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N

sequence

DTGDKFYGLM

synonyms

Asp-Thr-Gly-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2
sialokinin II

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sialokinin II
Reactant of Route 2
Sialokinin II
Reactant of Route 3
Sialokinin II
Reactant of Route 4
Sialokinin II
Reactant of Route 5
Sialokinin II
Reactant of Route 6
Sialokinin II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.